(2S,3R,4R,5S,6R)-2-(4-Chloro-3-(methoxy(4-(((R)-tetrahydrofuran-3-yl)oxy)phenyl)methyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2S,3R,4R,5S,6R)-2-(4-Chloro-3-(methoxy(4-((®-tetrahydrofuran-3-yl)oxy)phenyl)methyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol is a complex organic molecule with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple chiral centers and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4R,5S,6R)-2-(4-Chloro-3-(methoxy(4-((®-tetrahydrofuran-3-yl)oxy)phenyl)methyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol involves several steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry and functional group placement The synthetic route typically starts with the preparation of the tetrahydrofuran-3-yl moiety, followed by its attachment to the phenyl ring through a series of substitution reactions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalytic processes, continuous flow reactors, and other advanced techniques to streamline the synthesis and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
The compound (2S,3R,4R,5S,6R)-2-(4-Chloro-3-(methoxy(4-((®-tetrahydrofuran-3-yl)oxy)phenyl)methyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the chloro group would produce a dechlorinated compound.
Scientific Research Applications
The compound (2S,3R,4R,5S,6R)-2-(4-Chloro-3-(methoxy(4-((®-tetrahydrofuran-3-yl)oxy)phenyl)methyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying stereochemistry and reaction mechanisms.
Biology: The compound’s structure allows it to interact with various biological molecules, making it useful for studying enzyme-substrate interactions and other biochemical processes.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs for treating diseases like diabetes and cancer.
Industry: The compound’s unique properties make it valuable for developing new materials and chemical processes.
Mechanism of Action
The mechanism by which (2S,3R,4R,5S,6R)-2-(4-Chloro-3-(methoxy(4-((®-tetrahydrofuran-3-yl)oxy)phenyl)methyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins, leading to changes in cellular processes and pathways. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting or activating their function, and modulating various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Dapagliflozin: A sodium-glucose co-transporter-2 (SGLT2) inhibitor used in the treatment of type 2 diabetes.
Empagliflozin: Another SGLT2 inhibitor with similar therapeutic applications.
Canagliflozin: Also an SGLT2 inhibitor, used for managing blood sugar levels in diabetic patients.
Uniqueness
What sets (2S,3R,4R,5S,6R)-2-(4-Chloro-3-(methoxy(4-((®-tetrahydrofuran-3-yl)oxy)phenyl)methyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol apart from these similar compounds is its unique combination of functional groups and stereochemistry, which may confer distinct biological activities and therapeutic potential.
Properties
Molecular Formula |
C24H29ClO8 |
---|---|
Molecular Weight |
480.9 g/mol |
IUPAC Name |
(2S,3R,4R,5S,6R)-2-[4-chloro-3-[methoxy-[4-[(3R)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C24H29ClO8/c1-30-23(13-2-5-15(6-3-13)32-16-8-9-31-12-16)17-10-14(4-7-18(17)25)24-22(29)21(28)20(27)19(11-26)33-24/h2-7,10,16,19-24,26-29H,8-9,11-12H2,1H3/t16-,19-,20-,21+,22-,23?,24+/m1/s1 |
InChI Key |
XNUCZESTEWVCFX-ZHGAWXMQSA-N |
Isomeric SMILES |
COC(C1=CC=C(C=C1)O[C@@H]2CCOC2)C3=C(C=CC(=C3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)Cl |
Canonical SMILES |
COC(C1=CC=C(C=C1)OC2CCOC2)C3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.